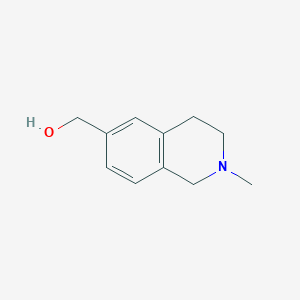
(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol
Cat. No. B8710525
M. Wt: 177.24 g/mol
InChI Key: LOGYTEFZVIKPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569339B2
Procedure details


A solution of TMSCHN2 (2 M in hexanes, 36.0 mL, 72.0 mmol) is added to a stirred room temperature solution of acid 10-33 (9.99 g, 36.02 mmol) in a 1:1 mixture of PhMe/MeOH (134 mL). After 1.5 h, the mixture is quenched with glacial AcOH (10 mL) and stirred for an additional 5 min. The solvents are removed in vacuo to provide the crude ester as a solid upon standing. The intermediate ester (15.2 g, 52.1 mmol) is dissolved in THF (200 mL) and treated with LAH powder (4.95 g, 130 mmol). The resulting slurry is heated to 65° C. for 3 h, then cooled to room temperature and slowly quenched with water (3.6 mL). The mixture is then treated with 2 N NaOH (3.6 mL), followed by additional water (10.8 mL). The resulting slurry is stirred for 1 h, then filtered to remove solids. The filtrate is dried over Na2SO4, filtered again, and concentrated in vacuo to provide the desired product. The solids initially collected by filtration are resuspended in acetone and vigorously stirred overnight at room temperature. The slurry is refiltered, and the remaining acetone is combined with the initially collected product. Concentration of the combined organic filtrates provides the desired intermediate 10-34 (7.50 g).

[Compound]
Name
acid 10-33
Quantity
9.99 g
Type
reactant
Reaction Step One

Name
PhMe MeOH
Quantity
134 mL
Type
reactant
Reaction Step Two

[Compound]
Name
ester
Quantity
15.2 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[Si]([CH:5]=[N+:6]=[N-])(C)(C)C.[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][OH:16].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:23]1[CH2:27]OCC1>>[CH3:5][N:6]1[CH2:23][CH2:27][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=2)[CH2:14]1 |f:1.2,3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
[Compound]
|
Name
|
acid 10-33
|
|
Quantity
|
9.99 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
PhMe MeOH
|
|
Quantity
|
134 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.CO
|
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
4.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for an additional 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is quenched with glacial AcOH (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide the crude ester as a solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly quenched with water (3.6 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is then treated with 2 N NaOH (3.6 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry is stirred for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate is dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
